molecular formula C21H17N3O5 B11311288 2-{3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methoxyphenyl)acetamide

2-{3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methoxyphenyl)acetamide

Cat. No.: B11311288
M. Wt: 391.4 g/mol
InChI Key: SZXMFEGJEYELIR-UHFFFAOYSA-N
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Description

2-{3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methoxyphenyl)acetamide is a complex organic compound that features a furan ring, an oxadiazole ring, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methoxyphenyl)acetamide typically involves multiple steps. One common method starts with the preparation of the furan-2-yl oxadiazole intermediate. This intermediate is then coupled with a phenoxyacetamide derivative under specific conditions to yield the final product.

    Preparation of Furan-2-yl Oxadiazole: The furan-2-yl oxadiazole can be synthesized via a cyclization reaction involving a furan derivative and a nitrile oxide.

    Coupling Reaction: The furan-2-yl oxadiazole is then reacted with a phenoxyacetamide derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-{3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The oxadiazole ring can be reduced to form corresponding amine derivatives.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amine derivatives of the oxadiazole ring.

    Substitution: Various substituted phenoxyacetamide derivatives.

Scientific Research Applications

2-{3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methoxyphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The furan and oxadiazole rings are known to interact with enzymes and receptors, potentially inhibiting their activity. This inhibition can lead to antimicrobial or anticancer effects by disrupting essential biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methoxyphenyl)acetamide is unique due to the presence of both furan and oxadiazole rings, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

Molecular Formula

C21H17N3O5

Molecular Weight

391.4 g/mol

IUPAC Name

2-[3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C21H17N3O5/c1-26-16-9-7-15(8-10-16)22-19(25)13-28-17-5-2-4-14(12-17)20-23-21(29-24-20)18-6-3-11-27-18/h2-12H,13H2,1H3,(H,22,25)

InChI Key

SZXMFEGJEYELIR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)COC2=CC=CC(=C2)C3=NOC(=N3)C4=CC=CO4

Origin of Product

United States

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